molecular formula C17H17N3O3S B11397001 6,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11397001
M. Wt: 343.4 g/mol
InChI Key: GLQHFVQPTYWKET-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound features a chromene core with various functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a thiosemicarbazide derivative and a suitable carboxylic acid or ester.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromene ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 6,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.

Medicine

The compound is being investigated for its potential use in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the thiadiazole ring, which may result in different biological activities.

    4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: Lacks the methyl groups on the chromene ring, potentially affecting its reactivity and interactions.

    6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Lacks the carboxamide functionality, which may influence its solubility and biological activity.

Uniqueness

The presence of both the thiadiazole ring and the chromene core in 6,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide contributes to its unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-4-5-15-19-20-17(24-15)18-16(22)14-8-12(21)11-6-9(2)10(3)7-13(11)23-14/h6-8H,4-5H2,1-3H3,(H,18,20,22)

InChI Key

GLQHFVQPTYWKET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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